Quantitative Differentiation in OSC Enzyme Inhibition (Class-Level Inference)
No direct head-to-head comparison data is available for 4-(piperidin-3-yl)pyrimidine against a specific analog. The strongest available evidence is class-level inference from a series of 4-piperidinopyrimidines studied as inhibitors of oxidosqualene cyclase (OSC) [1]. In this study, the 4-piperidinopyrimidine scaffold demonstrated significant potency, with a representative compound (26) achieving an IC₅₀ of 112 nM against human OSC and 398 nM against rat OSC [1]. This provides a baseline for the scaffold's potential, but it is crucial to understand that the unsubstituted 4-(piperidin-3-yl)pyrimidine is a starting material and was not the tested compound. Its value lies in being the synthetic precursor to such potent analogs.
| Evidence Dimension | IC₅₀ against human 2,3-oxidosqualene cyclase (OSC) |
|---|---|
| Target Compound Data | Not directly tested. |
| Comparator Or Baseline | Compound 26, a 4-piperidinopyrimidine derivative: IC₅₀ = 112 ± 25 nM (human OSC) |
| Quantified Difference | N/A (Comparison is not against the target compound, but demonstrates the potential of its derivative class). |
| Conditions | In vitro enzyme inhibition assay against human OSC (J. Med. Chem. 2000, 43, 4964-4972) [1]. |
Why This Matters
This data establishes a potency benchmark for advanced analogs derived from this scaffold, justifying its procurement for building targeted compound libraries for OSC inhibition.
- [1] Brown, G. R. et al. A Novel Series of 4-Piperidinopyridine and 4-Piperidinopyrimidine Inhibitors of 2,3-Oxidosqualene Cyclase-Lanosterol Synthase. J. Med. Chem. 2000, 43, 26, 4964-4972. View Source
